1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an indole backbone with a carboxylic acid group at the 2-position, and a methoxyethyl group attached to the nitrogen of the indole .Chemical Reactions Analysis
Indoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the C3 position. The carboxylic acid group can participate in typical acid-base reactions, and can be reduced to an alcohol or converted into an ester or amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points .Scientific Research Applications
Catalytic Coupling and Synthesis
The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a significant method for synthesizing diverse indole derivatives through mild and efficient conditions. This process allows for selective C-C and C-C/C-N bond formation, shedding light on C-H activation and electrophilic addition mechanisms (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).
Spectroscopic Profiling
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been applied to methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), an esterification product of commercially available 5-methoxyindole-2-carboxylic acid. These studies provide insights into the electronic nature, molecular vibrations, and non-linear optical (NLO) properties of indole derivatives, offering potential precursors to biologically active molecules (M. S. Almutairi et al., 2017).
Crystal and Molecular Structure Analysis
The crystal structure of 5-methoxyindole-3-acetic acid (5-MIAA) provides foundational knowledge on the molecular conformation and intermolecular interactions within indole derivatives. Understanding these structural aspects is crucial for designing molecules with desired physical and chemical properties (T. Sakaki, A. Wakahara, T. Fujiwara, & K. Tomita, 1975).
Chemical Synthesis and Reactivity
The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the versatility of indole derivatives in creating compounds with potential therapeutic applications. Such syntheses often involve high-temperature conditions and specific catalysts to achieve the desired chemical transformations (Xin-ying Wang et al., 2016).
Nucleophilic Substitution Reactions
Investigations into the nucleophilic reactivities of indoles, including 1-methoxyindole-3-carbaldehyde, provide valuable information on regioselective reactions leading to 2-substituted indole derivatives. Such studies are fundamental in expanding the chemical toolbox for synthesizing indole-based compounds with diverse functionalities (F. Yamada et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBQARTZXRIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-indole-2-carboxylic acid |
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